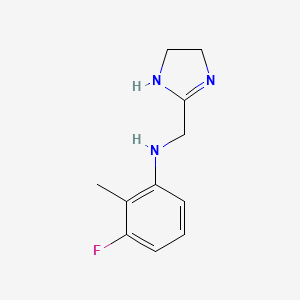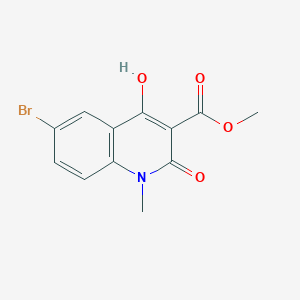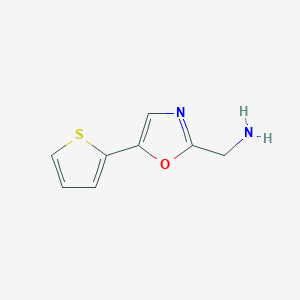
1-(But-1-en-2-yl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Buten-2-Yl)-4-Fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a fluorine atom and a butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Buten-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzyl chloride with 1-buten-2-yl magnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(1-Buten-2-Yl)-4-Fluorobenzene often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Buten-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Formation of 4-methoxybenzene derivatives.
Applications De Recherche Scientifique
1-(1-Buten-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(1-Buten-2-Yl)-4-Fluorobenzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Butene: A simple alkene with similar structural features but lacks the aromatic ring and fluorine substitution.
4-Fluorotoluene: Contains a fluorine atom on the benzene ring but lacks the butenyl group.
1-(1-Buten-2-Yl)-4-Chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(1-Buten-2-Yl)-4-Fluorobenzene is unique due to the combination of the butenyl group and the fluorine atom on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
326879-12-3 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
1-but-1-en-2-yl-4-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Clé InChI |
JXOPGWYSORRJHS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)

![(1S,4S)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12833208.png)

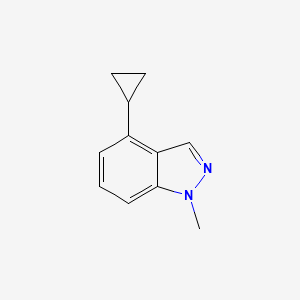
![4,7-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12833218.png)
![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)
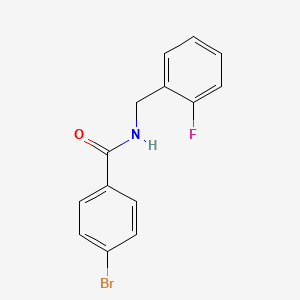
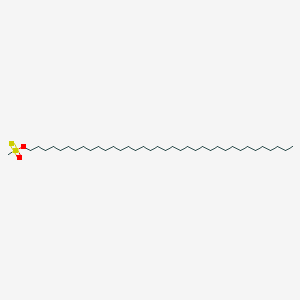
![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
